Topoisomerase I Inhibition: 8,10-Dihydroxybenzoxanthone Exhibits Superior Interference Compared to Mono- and Di-Ether Derivatives
In a direct head-to-head comparison, the polyhydroxy 8,10-dihydroxy-7H-benzo[c]xanthen-7-one (designated Compound 5) demonstrated the strongest interference with Topoisomerase I-mediated relaxation of supercoiled DNA among a panel of 13 benzoxanthone derivatives at a fixed concentration of 100 µM [1]. This inhibition was qualitatively superior to that of mono-ether (7a, 7c) and di-ether (7e) analogs, as well as halogen-substituted compounds, underscoring that the free 8,10-dihydroxy motif is essential for potent target engagement [1].
| Evidence Dimension | Topoisomerase I Inhibitory Activity |
|---|---|
| Target Compound Data | Strongest interference with DNA relaxation at 100 µM (qualitative assessment from gel electrophoresis) |
| Comparator Or Baseline | Benzoxanthone analogs (compounds 6c, 7a, 7e) at 100 µM |
| Quantified Difference | Compound 5 (target) > compound 7e (di-ether) > compound 7a (mono-ether) > compound 6c (heterocyclic) |
| Conditions | In vitro Topoisomerase I-mediated supercoiled DNA relaxation assay; 100 µM compound concentration |
Why This Matters
This data provides the primary rationale for selecting the 8,10-dihydroxybenzoxanthone core over closely related synthetic derivatives for Topoisomerase I-focused research programs.
- [1] Cheng, P.; Zhu, L.; Guo, W.; Liu, W.; Yao, J.; Dong, G.; Zhang, Y.; Zhuang, C.; Sheng, C.; Miao, Z.; Zhang, W. Synthesis of novel benzoxanthone analogues as non-Camptothecin topoisomerase I inhibitors. J. Enzyme Inhib. Med. Chem. 2012, 27, 437-442. View Source
